6-Bromo-4-chloro-7-methoxyquinoline hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to a quinoline ring. This compound is primarily studied for its potential biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers, with its molecular formula being and a molecular weight of approximately 272.53 g/mol. It falls under the category of halogenated quinolines, which are known for their diverse pharmacological properties. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-4-chloro-7-methoxyquinoline .
The synthesis of 6-bromo-4-chloro-7-methoxyquinoline hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Industrial production methods may utilize large-scale nitration processes optimized for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to enhance production efficiency .
The molecular structure of 6-bromo-4-chloro-7-methoxyquinoline hydrochloride consists of a quinoline ring system with the following substituents:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 272.53 g/mol |
IUPAC Name | 6-bromo-4-chloro-7-methoxyquinoline |
InChI Key | UZQYUZCQWPAWIL-UHFFFAOYSA-N |
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride can undergo various chemical reactions:
The mechanism of action for compounds like 6-bromo-4-chloro-7-methoxyquinoline hydrochloride often involves interaction with biological targets, potentially including enzymes or receptors involved in disease processes. While specific data on this compound's mechanism is limited, similar quinoline derivatives have been shown to exhibit antimicrobial, antimalarial, and anticancer activities through various biochemical pathways.
The physical properties include:
Relevant chemical properties include:
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride has several scientific uses, particularly in:
The synthesis of 6-bromo-4-chloro-7-methoxyquinoline relies on sequential halogenation and alkoxylation of the quinoline core. The most established route begins with Vilsmeier-Haack cyclization of meta-substituted anilines, generating the 4-chloroquinoline scaffold directly. Subsequent bromination at C6 is achieved using brominating agents (e.g., bromine in acetic acid or NBS in DMF) under controlled temperatures (0–25°C) to prevent polybromination [4]. The critical methoxy group at C7 is typically installed prior to ring closure via O-methylation of 3-methoxy-4-aminophenol precursors, as post-cyclization methoxylation suffers from poor regioselectivity due to competing substitutions at C5 and C8 [4] .
A significant limitation of this classical approach is the moderate yield (45–65%) in the bromination step, attributed to steric hindrance from the adjacent 4-chloro and 7-methoxy groups. Purification typically requires column chromatography or recrystallization from ethanol/water mixtures, increasing processing time and cost [4].
Table 1: Classical Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline
Step | Reaction | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|---|
1 | Quinoline Core Formation | Vilsmeier-Haack cyclization (POCl₃/DMF, 80°C) | 70–85 | Anhydrous conditions required |
2 | Bromination | Br₂ in AcOH (0–5°C, 4h) or NBS in DMF (RT, 12h) | 45–65 | Steric hindrance at C6 |
3 | Purification | Ethanol/water recrystallization | 80–90 recovery | Co-crystallization of dibrominated impurities |
Recent advances address regioselectivity challenges through directed ortho-metalation (DoM) and halogen exchange. Palladium-catalyzed C–H activation enables direct C6 bromination of 4,7-disubstituted quinolines. Using Pd(OAc)₂/PhI(OAc)₂ as a catalytic system with N-bromosuccinimide (NBS) in acetonitrile at 60°C, C6 selectivity >90% is achieved due to the directing effect of the C4 chlorine atom [6]. This bypasses the need for pre-functionalized intermediates and reduces byproduct formation.
Alternatively, halogen exchange via Finkelstein reaction transforms 6-iodo intermediates to the target bromide. Treatment of 4-chloro-6-iodo-7-methoxyquinoline with CuBr in refluxing acetonitrile provides 80–85% yield with excellent purity (>98% by HPLC). This method is particularly valuable for avoiding electrophilic bromination side reactions in electron-rich quinolines [8].
Regioselective C7 methoxylation remains challenging due to the comparable reactivity of C5, C7, and C8 positions. Modern approaches employ:
Vilsmeier-Haack formylation prior to cyclization provides an alternative route. 3-Methoxy-4-((dimethylamino)methyl)aniline undergoes cyclization in POCl₃ to directly yield 7-methoxy-4-chloroquinoline, leveraging the ortho-directing effect of the methoxy group during electrophilic cyclization .
Table 2: Catalytic Systems for Regioselective Methoxylation
Strategy | Catalyst System | Solvent/Temp | Regioselectivity (C7:C5:C8) | Yield (%) |
---|---|---|---|---|
Directed C–H Activation | Pd(OAc)₂ (10 mol%), CuI (2 equiv) | DMF, 110°C | 95:3:2 | 78 |
Halogen Exchange | CuBr (1.5 equiv), Cs₂CO₃ | CH₃CN, reflux | N/A (pre-functionalized) | 85 |
Vilsmeier-Assisted Cyclization | POCl₃ (neat) | 80°C | >99% C7 | 70 |
Conversion of the free base to 6-bromo-4-chloro-7-methoxyquinoline hydrochloride (CAS: 1374343-73-3) requires strict anhydrous conditions to prevent hydrate formation. The optimal process involves:
Crystallization dynamics are solvent-dependent. Ether/THF mixtures yield plate-like crystals with high bulk density (>0.6 g/cm³), favorable for filtration. In contrast, ethanol/water systems produce needle-like crystals prone to electrostatic aggregation, complicating handling. The hydrochloride salt is hygroscopic and requires cold-chain storage (2–8°C) under inert atmosphere to prevent decomposition via hydrolysis of the C4–Cl bond [2] . The SMILES notation (COC1=C(Br)C=C2C(Cl)=CC=NC2=C1.[H]Cl) confirms protonation occurs at the quinoline N1 atom rather than halogen displacement .
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6